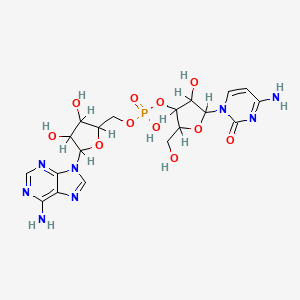

Cytidylyl-(3'->5')-adenosine

Description

Properties

CAS No. |

2382-66-3 |

|---|---|

Molecular Formula |

C19H25N8O11P |

Molecular Weight |

572.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

InChI Key |

ZLVJWOGZEAIPAO-KPKSGTNCSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |

Other CAS No. |

2382-66-3 |

sequence |

CA |

Synonyms |

cytidilyl-3',5'-adenosine cytidylyl adenosine cytidylyl-3',5'-adenosine |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of Cytidylyl-(3'->5')-adenosine: A Technical Guide for Researchers

Introduction: Beyond the Canon – Unveiling the Significance of a Linear Dinucleotide

In the intricate landscape of cellular signaling, the discovery of the cGAS-STING pathway has revolutionized our understanding of innate immunity. Central to this pathway is the cyclic dinucleotide 2'3'-cGAMP, a potent second messenger that activates the adaptor protein STING to orchestrate a robust antiviral and antitumor response. However, emerging evidence suggests a more complex regulatory network involving non-canonical STING ligands. Among these, the linear dinucleotide Cytidylyl-(3'->5')-adenosine (CpA) is gaining attention as a potential modulator of innate immune signaling. This technical guide provides a comprehensive overview of the current understanding of CpA's biological role, its synthesis, and the methodologies to investigate its function, tailored for researchers, scientists, and drug development professionals. While much of the focus in the field has been on cyclic dinucleotides, this guide will illuminate the burgeoning area of linear dinucleotides and their potential to fine-tune the critical cGAS-STING pathway.

I. The Genesis of a Linear Messenger: Biosynthesis and Degradation of CpA

The precise enzymatic machinery dedicated to the synthesis of CpA in mammalian cells remains an active area of investigation. However, compelling evidence points to the promiscuous activity of cyclic GMP-AMP synthase (cGAS) as a potential source. While renowned for its production of the cyclic dinucleotide 2'3'-cGAMP, cGAS has been shown to catalyze the formation of linear dinucleotides as intermediate or side products[1][2].

The synthesis is a two-step process. First, cGAS catalyzes the formation of a 2'-5' phosphodiester bond between GTP and ATP, generating a linear intermediate. Subsequently, a 3'-5' phosphodiester bond is formed to cyclize the molecule into 2'3'-cGAMP[1]. It is plausible that under certain cellular conditions or with alternative substrates, linear intermediates such as CpA could be released before cyclization is completed.

The degradation of linear dinucleotides in the cytoplasm is thought to be carried out by various phosphodiesterases. The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), known to hydrolyze extracellular 2'3'-cGAMP, may also play a role in the degradation of extracellular linear dinucleotides. Within the cell, the specific enzymes responsible for CpA degradation are yet to be definitively identified, but general cytoplasmic exonucleases are likely involved in its turnover[3].

II. A Non-Canonical Whisper: CpA's Putative Role in STING Signaling

The canonical activation of STING is potently induced by the binding of 2'3'-cGAMP. However, a growing body of literature describes "non-canonical" STING activation pathways that are independent of cGAMP[4][5][6]. These alternative activation mechanisms provide a framework for understanding how a linear dinucleotide like CpA might exert its biological effects.

Non-canonical STING activation can be triggered by various cellular stresses, including DNA damage. This process can involve factors such as the DNA sensor IFI16, the kinase ATM, and the DNA repair enzyme PARP-1[7]. In these scenarios, STING can be activated to predominantly signal through the NF-κB pathway, leading to the production of pro-inflammatory cytokines, as opposed to the strong type I interferon response characteristic of canonical activation[5][7].

While direct, high-affinity binding of CpA to STING has not yet been extensively characterized, it is hypothesized that it may act as a weak agonist or a modulator of STING conformation, potentially priming it for activation by other signals or biasing its downstream signaling output. The structural basis for STING's recognition of linear dinucleotides is an area of active research, with the flexible ligand-binding pocket of STING suggesting a capacity to accommodate a range of molecular structures[2][8].

Signaling Pathway: Canonical vs. Non-Canonical STING Activation

Figure 1: Simplified diagram comparing the canonical 2'3'-cGAMP-mediated STING activation pathway with a putative non-canonical pathway potentially modulated by CpA.

III. Investigating the Enigma: Methodologies for Studying CpA

Advancing our understanding of CpA's biological role requires robust and sensitive methodologies for its detection, quantification, and functional characterization.

A. Synthesis of Cytidylyl-(3'->5')-adenosine

The availability of pure CpA is essential for in vitro and cell-based assays. While not as readily available as its cyclic counterparts, chemical synthesis of CpA can be achieved through phosphoramidite chemistry, a standard method for oligonucleotide synthesis. A general approach is outlined below.

Experimental Protocol: Solid-Phase Synthesis of CpA

-

Solid Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with a protected adenosine nucleoside.

-

DMT Removal (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the adenosine using a mild acid, such as trichloroacetic acid in dichloromethane.

-

Coupling: Couple the deprotected adenosine with a cytidine phosphoramidite monomer in the presence of an activator, such as tetrazole. This forms the 3'->5' phosphodiester bond.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone using a strong base, such as ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Purification: Purify the crude CpA product using high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Characterization: Confirm the identity and purity of the synthesized CpA using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

B. Detection and Quantification of CpA

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like CpA from complex biological matrices.

Experimental Protocol: LC-MS/MS Quantification of CpA in Cell Lysates

-

Cell Culture and Treatment: Culture cells of interest and treat with stimuli expected to induce CpA production (e.g., viral infection, DNA damage-inducing agents).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol).

-

Include an internal standard, such as a stable isotope-labeled version of CpA, in the extraction solution for accurate quantification.

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column for separation.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MRM transitions for CpA and the internal standard to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pure CpA.

-

Quantify the amount of CpA in the samples by comparing the peak area ratio of endogenous CpA to the internal standard against the standard curve.

-

Workflow for LC-MS/MS-based Quantification of CpA

Figure 2: A step-by-step workflow for the quantification of intracellular Cytidylyl-(3'->5')-adenosine using LC-MS/MS.

C. Functional Assays for CpA Activity

To elucidate the biological function of CpA, a series of in vitro and cell-based assays can be employed to assess its ability to activate or modulate STING signaling.

1. STING Binding Assay

A direct binding assay can determine if CpA physically interacts with STING.

Experimental Protocol: In Vitro STING Binding Assay (e.g., Surface Plasmon Resonance - SPR)

-

Protein Immobilization: Immobilize purified recombinant human STING protein onto a sensor chip.

-

Analyte Injection: Flow different concentrations of CpA over the sensor surface.

-

Signal Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized protein.

-

Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), which reflects the binding affinity.

2. Cellular STING Activation Assays

Cell-based reporter assays are crucial for determining if CpA can induce STING-dependent downstream signaling.

Experimental Protocol: IFN-β and NF-κB Reporter Assays

-

Cell Line Selection: Use a cell line that expresses the components of the STING pathway, such as HEK293T cells, co-transfected with a STING expression vector and a reporter plasmid. The reporter plasmid will contain the firefly luciferase gene under the control of either the IFN-β promoter or an NF-κB responsive element. A constitutively expressed Renilla luciferase plasmid should also be co-transfected for normalization.

-

Cell Treatment: Treat the transfected cells with varying concentrations of CpA. Include 2'3'-cGAMP as a positive control.

-

Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the reporter activity in CpA-treated cells to that in untreated and positive control-treated cells.

3. Assessment of Downstream Signaling

Western blotting can be used to directly assess the phosphorylation status of key signaling proteins downstream of STING.

Experimental Protocol: Western Blot Analysis of STING Pathway Activation

-

Cell Treatment and Lysis: Treat cells (e.g., THP-1 monocytes) with CpA or controls for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates, and then separate the proteins by SDS-PAGE.

-

Immunoblotting: Transfer the separated proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

IV. Quantitative Insights and Comparative Analysis

While specific quantitative data for CpA are still emerging, we can draw comparisons with the well-characterized STING agonist 2'3'-cGAMP to provide context.

| Ligand | Binding Affinity (KD) to human STING | Cellular Potency (EC50 for IFN-β induction) | Primary Downstream Pathway |

| 2'3'-cGAMP | ~10-100 nM | ~1-10 µM | TBK1-IRF3 (strong Type I IFN) |

| CpA (putative) | Currently Undetermined | Currently Undetermined | Potentially biased towards NF-κB |

Note: The values for 2'3'-cGAMP are approximate and can vary depending on the assay conditions and cell type. The information for CpA is hypothetical and represents a key area for future research.

V. Future Directions and Therapeutic Potential

The study of Cytidylyl-(3'->5')-adenosine and other linear dinucleotides is a nascent field with significant potential. Key areas for future research include:

-

Definitive identification of the enzymatic source of endogenous CpA.

-

Comprehensive characterization of the binding kinetics of CpA to STING and other potential cellular receptors.

-

Determination of the intracellular and extracellular concentrations of CpA under various physiological and pathological conditions.

-

Elucidation of the precise signaling pathways modulated by CpA and its impact on the overall immune response.

From a therapeutic perspective, understanding the role of non-canonical STING ligands like CpA could open new avenues for drug development. While potent STING agonists are being explored as cancer immunotherapies, their systemic administration can lead to excessive inflammation. Molecules that subtly modulate STING activity, perhaps by biasing its signaling towards a more controlled pro-inflammatory response, could offer a more nuanced and safer therapeutic strategy for a range of conditions, including cancer, autoimmune diseases, and chronic inflammatory disorders. The development of stable CpA analogs could provide a toolkit of such modulators.

VI. Conclusion

Cytidylyl-(3'->5')-adenosine represents an intriguing and underexplored facet of innate immune signaling. While the shadow of its more famous cyclic cousin, 2'3'-cGAMP, has long dominated the field, the evidence for the existence and potential function of linear dinucleotides is growing. This technical guide provides a framework for researchers to delve into the biology of CpA, offering both the current state of knowledge and the practical methodologies required to push the boundaries of this exciting field. The journey to fully understand the biological role of CpA is just beginning, and the discoveries that lie ahead have the potential to reshape our understanding of innate immunity and open up new therapeutic possibilities.

References

- Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.

- Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and disease. Science, 363(6431)

- Chin, E. N., et al. (2020). Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic. Science, 369(6506), 993-999.

- Civril, F., et al. (2013). Structural mechanism of cytosolic DNA sensing by cGAS.

- Dunphy, G., et al. (2018). Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage. Molecular Cell, 71(5), 745-760.e5.

- Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.

- Li, L., et al. (2021). The cGAS-STING pathway: a new target for cancer immunotherapy.

- McFarland, A. P., et al. (2017). The cGAS-STING pathway as a therapeutic target in cancer. Pharmacology & Therapeutics, 177, 1-13.

- Motwani, M., et al. (2019). The STING pathway in sterile inflammation.

- Sun, L., et al. (2013).

- Zhang, C., et al. (2019). Structural basis of STING binding with and phosphorylation by TBK1.

- Zhang, X., et al. (2013). The cytosolic DNA sensor cGAS forms an oligomeric complex with DNA and undergoes switch-like conformational changes. Cell Reports, 5(6), 1367-1375.

Sources

- 1. Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into distinct filamentation states reveal a regulatory mechanism for bacterial STING activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-canonical Activation of the DNA Sensing Adaptor STING by ATM and IFI16 Mediates NF-κB Signaling after Nuclear DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A noncanonical cGAS–STING pathway drives cellular and organismal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

Cytidylyl-(3'->5')-adenosine: From a Fundamental RNA Building Block to an Immunomodulatory Signal

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytidylyl-(3'->5')-adenosine (CpA) is a canonical dinucleotide that forms a fundamental component of all ribonucleic acid (RNA) structures. While its role as a covalent linker in the sugar-phosphate backbone of RNA is well-established, emerging evidence highlights its function as a signaling molecule, particularly in the realm of innate immunity. This guide provides an in-depth exploration of CpA, bridging its foundational biochemical properties with its newfound role as a bioactive ligand. We will detail its structural significance, delve into its immunomodulatory functions through the STING pathway, provide validated experimental protocols for its study, and discuss the implications for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted nature of this essential biomolecule.

The Dual Nature of Cytidylyl-(3'->5')-adenosine (CpA)

At its core, Cytidylyl-(3'->5')-adenosine is a dinucleotide composed of a cytidine molecule linked to an adenosine molecule via a phosphodiester bond.[] This 3'->5' linkage is the repeating motif that forms the backbone of RNA, a molecule essential for the coding, decoding, regulation, and expression of genes.

1.1. Biochemical and Structural Properties

The precise chemical structure of CpA dictates its function. It consists of two nucleosides—cytidine and adenosine—joined by a phosphate group. This linkage gives the RNA strand its characteristic polarity and allows for the formation of vast, complex polymers. The sequence of CpA and other dinucleotides within an RNA strand determines its primary structure, which in turn dictates the folding into secondary and tertiary structures crucial for biological function.[2][3] For instance, the presence of CpA within a messenger RNA (mRNA) codon can be critical for the recruitment of the correct transfer RNA (tRNA) during protein synthesis.

| Property | Description |

| Molecular Formula | C19H25N8O11P[] |

| Molecular Weight | 572.40 g/mol [] |

| Synonyms | CpA, 3'-O-(5'-Cytidylyl)adenosine[] |

| Key Structural Feature | A 3'->5' phosphodiester bond linking a cytidine and an adenosine ribonucleoside. |

| Biological Context | A fundamental, repeating unit within all classes of RNA (mRNA, tRNA, rRNA, ncRNA). |

1.2. The Canonical Role: A Pillar of RNA Architecture

The primary role of CpA is structural. The sequence of nucleotides in RNA, including the specific placement of CpA dinucleotides, affects RNA folding, stability, and its interactions with proteins and other nucleic acids.[2] This can influence a wide array of cellular processes, from gene splicing and silencing to the catalytic activity of ribozymes.[2]

An Emerging Paradigm: CpA as an Innate Immune Agonist

Beyond its structural role, CpA has been identified as a signaling molecule capable of activating the innate immune system. This function is mediated through the cGAS-STING pathway, a critical defense mechanism against pathogens and cellular damage.

2.1. The cGAS-STING Pathway: A Sentinel of Cellular Integrity

The cGAS-STING (cyclic GMP-AMP Synthase - STimulator of INterferon Genes) pathway is a cytosolic surveillance system.[4] When DNA from viruses, bacteria, or damaged mitochondria appears in the cytoplasm, it is detected by the enzyme cGAS.[5][6] Activated cGAS synthesizes a second messenger molecule, 2'3'-cGAMP, from ATP and GTP.[5][7] This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum.[4]

This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[4] There, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[7] Activated IRF3 moves to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, mounting a powerful antimicrobial and anti-tumor immune response.[4][7]

2.2. CpA as a Non-canonical STING Ligand

While cGAMP is the canonical mammalian STING agonist, research has shown that other cyclic and linear dinucleotides, including those produced by bacteria, can also directly activate STING.[7][8] This includes linear dinucleotides like CpA. Although generally less potent than cyclic dinucleotides, the ability of linear RNA fragments to engage this pathway opens up new avenues of research into RNA-mediated immune sensing. The activation of STING by molecules like CpA suggests that RNA fragments, potentially generated during viral infection or cellular stress, can serve as danger signals to alert the immune system.

The following diagram illustrates the activation of the STING pathway, highlighting the role of dinucleotide second messengers.

Methodologies for the Study of CpA

Advancing our understanding of CpA requires robust and reproducible methodologies. This section provides validated protocols for the synthesis, detection, and functional characterization of CpA, explaining the scientific rationale behind key steps.

3.1. Synthesis of CpA: Enzymatic Approaches

While chemical synthesis is possible, enzymatic synthesis offers high specificity and yield for creating RNA oligonucleotides like CpA.[9][10] RNA polymerases can be used with synthetic DNA templates to generate specific RNA transcripts.[9][11]

Causality Behind Experimental Choice: Enzymatic synthesis using RNA polymerase is preferred for its high fidelity and ability to produce longer, specific RNA sequences under aqueous, non-denaturing conditions, which is often more straightforward than multi-step chemical synthesis requiring protection and deprotection of reactive groups.[10][12]

Protocol 1: Enzymatic Synthesis of CpA

-

Template Design: Design a short single-stranded DNA template. For CpA synthesis, a simple template like 3'-...NNNGTNN...-5' can be used, where 'G' and 'T' will template for 'C' and 'A' respectively in the RNA product.

-

Reaction Mixture Preparation: In a sterile microfuge tube, combine the following components:

-

DNA Template (e.g., 1 µM final concentration)

-

Ribonucleotides (ATP, CTP, GTP, UTP; e.g., 1 mM each)

-

RNA Polymerase (e.g., T7 or SP6 RNA Polymerase)[11]

-

RNA Polymerase Buffer (containing MgCl₂, DTT, and Tris-HCl)

-

RNase Inhibitor

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to isolate the CpA dinucleotide from longer transcripts and unincorporated nucleotides.

-

Validation: Confirm the identity and purity of the CpA product via mass spectrometry.

3.2. Detection and Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately detecting and quantifying small molecules like CpA from complex biological samples.

Causality Behind Experimental Choice: This method provides a powerful combination of physical separation (HPLC) with highly sensitive and specific mass-based detection (MS/MS). This two-dimensional separation is critical for distinguishing CpA from a myriad of other cellular metabolites and nucleotide fragments, ensuring analytical trustworthiness.

Protocol 2: Quantification of CpA by LC-MS/MS

-

Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.

-

Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under vacuum and reconstitute in an appropriate buffer for LC-MS analysis.

-

-

Liquid Chromatography (LC):

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the metabolites.

-

-

Mass Spectrometry (MS/MS):

-

Ionize the eluting molecules using electrospray ionization (ESI).

-

Use a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

-

Define a specific precursor-to-product ion transition for CpA to ensure highly specific detection.

-

Table of Typical Mass Transitions for CpA

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|---|---|---|

| Negative | 571.4 | 346.1 | [M-H]⁻ to Adenosine monophosphate fragment |

| Negative | 571.4 | 211.0 | [M-H]⁻ to Cytidine cyclic monophosphate fragment |

The workflow for this protocol is outlined below.

3.3. Functional Analysis: STING Reporter Assay

To confirm that CpA can activate the STING pathway, a cell-based reporter assay is essential. This assay measures the transcriptional activity downstream of STING activation.[13]

Causality Behind Experimental Choice: An IFN-β promoter-luciferase reporter provides a direct, quantitative readout of STING pathway activation.[13] When STING is activated, IRF3 translocates to the nucleus and binds to the IFN-β promoter, driving the expression of the luciferase gene. The resulting light output is proportional to the level of pathway activation, creating a self-validating system.[14]

Protocol 3: STING Activation Luciferase Reporter Assay

-

Cell Culture and Transfection (Day 1):

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with three plasmids:

-

-

Stimulation (Day 2):

-

After 24 hours, replace the medium.

-

Treat the cells with varying concentrations of CpA. Include a positive control (e.g., 2'3'-cGAMP) and a negative control (vehicle).

-

Incubate for another 18-24 hours.[15]

-

-

Lysis and Luminescence Reading (Day 3):

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[13]

-

Calculate the fold induction of the IFN-β promoter activity relative to the vehicle-treated control.

-

Therapeutic and Drug Development Implications

The discovery that CpA and other dinucleotides can modulate the innate immune system has significant implications for drug development.[5] STING agonists are actively being investigated as cancer immunotherapies and vaccine adjuvants.[17][18][19]

4.1. CpA as a Potential Immunomodulator

By activating STING, CpA can help convert immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are infiltrated by T cells and other immune effectors, making them more susceptible to checkpoint inhibitor therapies.[17][18] However, several challenges exist for using natural dinucleotides as drugs.

Challenges and Opportunities in Drug Development

| Challenge | Potential Solution |

|---|---|

| Poor Stability: Phosphodiester bonds are susceptible to degradation by cellular nucleases. | Development of synthetic analogues with modified backbones (e.g., phosphorothioates) to enhance stability.[8] |

| Limited Cell Permeability: The high negative charge of the phosphate backbone hinders passive diffusion across cell membranes.[8] | Formulation with delivery vehicles like nanoparticles or lipid-based carriers to improve cellular uptake.[20] |

| Systemic Toxicity: Widespread STING activation can lead to excessive inflammation. | Intratumoral injection or targeted delivery systems to confine the immune activation to the tumor microenvironment.[17] |

Conclusion and Future Directions

Cytidylyl-(3'->5')-adenosine is far more than a simple structural linker in RNA. Its identification as a bioactive ligand for the STING pathway positions it at the intersection of RNA biology and innate immunity. This dual functionality underscores a growing appreciation for the diverse roles of fundamental biomolecules in cellular signaling.

Future research should focus on several key areas:

-

Endogenous Production: Elucidating the specific cellular conditions and enzymatic pathways that lead to the generation of free CpA and other linear RNA dinucleotides.

-

Receptor Specificity: Investigating the binding affinities and activation potentials of a wide range of linear dinucleotides for STING to understand sequence-specific effects.

-

Therapeutic Optimization: Designing and synthesizing novel, non-natural CpA analogues with improved stability, potency, and drug-like properties for therapeutic applications.

By continuing to explore the complex life of this fundamental dinucleotide, we can unlock new insights into cellular communication and develop novel strategies for treating cancer and infectious diseases.

References

-

BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). Available from: [Link]

-

Atilla-Gokcumen, G. E., & M-N, P. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis?. International Journal of Molecular Sciences, 22(11), 5949. Available from: [Link]

-

Sharmeen, L., & Taylor, J. (1987). Enzymatic synthesis of RNA oligonucleotides. Nucleic Acids Research, 15(16), 6705–6711. Available from: [Link]

-

Conn, S. J., et al. (2025). Past, present, and future strategies for detecting and quantifying circular RNA variants. WIREs RNA. Available from: [Link]

-

Ghaffari, A., et al. (2022). STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape. Pharmacological Research, 177, 106114. Available from: [Link]

-

Li, Y., et al. (2023). Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases. Frontiers in Immunology, 14, 1151681. Available from: [Link]

-

Bar-Yaacov, D., et al. (2017). Functional roles of RNA editing. ResearchGate. Available from: [Link]

-

Decout, A., et al. (2017). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology, 1656, 109-120. Available from: [Link]

-

Liu, Y., et al. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers in Immunology, 15, 1461947. Available from: [Link]

-

Sharmeen, L., & Taylor, J. (1987). Enzymatic synthesis of RNA oligonucleotides. ResearchGate. Available from: [Link]

-

Wyss Institute. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis. Available from: [Link]

-

Ammann, C. G., et al. (2023). STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists. International Journal of Molecular Sciences, 24(18), 14324. Available from: [Link]

-

Liao, Y., et al. (2018). Cell-based luciferase assay of STING in response to CDNs. ResearchGate. Available from: [Link]

-

Kondratick, C. M., et al. (2021). Innate immunity mediator STING modulates nascent DNA metabolism at stalled forks in human cells. ResearchGate. Available from: [Link]

-

Hines, J. B., et al. (2023). The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. Current Oncology Reports. Available from: [Link]

-

Creative Biogene. (2024). cGAS STING Signalling Pathway. YouTube. Available from: [Link]

-

Almac Group. (2021). Towards the enzymatic synthesis of oligonucleotides. Available from: [Link]

-

Ammann, C. G., et al. (2023). STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists. PubMed. Available from: [Link]

-

Gold Biotechnology. (2022). A Crash Course on Luciferase Assays. YouTube. Available from: [Link]

-

Oreate AI. (2025). The Role of Adenine in RNA: A Closer Look at Its Bonds. Available from: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. The Role of Adenine in RNA: A Closer Look at Its Bonds - Oreate AI Blog [oreateai.com]

- 4. youtube.com [youtube.com]

- 5. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis [wyss.harvard.edu]

- 11. Enzymatic synthesis of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 20. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Bacterial Signal: A Technical Guide to Cytidylyl-(3'->5')-adenosine (c-di-AMP) in Cellular Signaling

Abstract: In the intricate world of bacterial signal transduction, the nucleotide second messenger cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical regulator of fundamental physiological processes. Initially discovered serendipitously, c-di-AMP is now recognized as an essential molecule for the viability of many Gram-positive bacteria and a key player in orchestrating responses to environmental cues.[1][2] This in-depth technical guide provides a comprehensive overview of the c-di-AMP signaling network, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery governing its synthesis and degradation, explore the diverse cast of protein and RNA effectors that sense its intracellular concentration, and detail the downstream cellular pathways it modulates. Furthermore, this guide offers field-proven experimental protocols for the detection, quantification, and characterization of c-di-AMP and its interactions, providing a robust framework for researchers to investigate this pivotal signaling molecule and explore its potential as a novel antimicrobial target.

Introduction: The Dawn of a New Signaling Paradigm

The discovery of cyclic AMP (cAMP) decades ago heralded the concept of second messengers in cellular signaling. Since then, a select group of these small intracellular molecules has been identified as crucial transducers of external stimuli into specific cellular responses. Cytidylyl-(3'->5')-adenosine, or cyclic di-AMP (c-di-AMP), is a relatively recent addition to this family of signaling molecules, first identified in 2008.[2] Unlike some other second messengers, c-di-AMP is essential for the growth of several bacterial species under standard laboratory conditions, highlighting its fundamental role in bacterial physiology. Its signaling pathways are involved in a remarkable array of cellular processes, including the maintenance of cell wall homeostasis, regulation of potassium ion transport, DNA damage repair, biofilm formation, and virulence.[2] The intricate control of intracellular c-di-AMP levels, mediated by dedicated synthesis and degradation enzymes, underscores its importance in bacterial survival and adaptation. For drug development professionals, the essentiality and widespread nature of c-di-AMP signaling in pathogenic bacteria present a promising, yet underexplored, landscape for novel antimicrobial strategies.

The Metabolic Core: Synthesis and Degradation of c-di-AMP

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1] This dynamic equilibrium ensures that c-di-AMP levels are finely tuned to respond to cellular needs and environmental changes.

Diadenylate Cyclases (DACs): The Architects of c-di-AMP

Bacterial genomes encode for one or more DACs, which are characterized by a conserved diadenylate cyclase (DAC) domain. These enzymes can be broadly categorized into three major families based on their domain architecture and cellular localization:

-

DisA (DNA integrity scanning protein A): These are cytosolic proteins that possess a C-terminal helix-hairpin-helix (HhH) domain responsible for DNA binding, in addition to their N-terminal DAC domain. DisA enzymes are proposed to monitor DNA integrity, with their cyclase activity being modulated by their interaction with DNA.

-

CdaA (Cyclic di-AMP synthase A): These are membrane-anchored DACs with N-terminal transmembrane helices. Their localization at the cell membrane positions them to potentially sense and respond to signals related to the cell envelope.

-

CdaS (Cyclic di-AMP synthase S): Found primarily in spore-forming bacteria, these DACs are typically cytosolic and are implicated in the regulation of sporulation.

The catalytic mechanism of DACs involves the condensation of two ATP molecules to form the cyclic dinucleotide, releasing two molecules of pyrophosphate. The activity of these enzymes is subject to regulation by various factors, including protein-protein interactions and the binding of small molecules, although the precise regulatory mechanisms for many DACs are still under active investigation.

Phosphodiesterases (PDEs): The Demolition Crew

To prevent the toxic accumulation of c-di-AMP and to rapidly attenuate its signaling, bacteria employ specific phosphodiesterases. These enzymes hydrolyze the 3'-5' phosphodiester bonds of c-di-AMP, yielding either linear 5'-phosphoadenylyl(3'-5')adenosine (pApA) or two molecules of 5'-AMP. Bacterial c-di-AMP-specific PDEs are classified into two main families based on their catalytic domains:

-

DHH/DHHA1 domain PDEs: This family of PDEs possesses a characteristic DHH domain, often accompanied by a DHHA1 domain. These enzymes can be either cytosolic or membrane-associated and represent the most widespread class of c-di-AMP PDEs.

-

HD domain PDEs: These PDEs contain a conserved HD motif within their catalytic domain and are also involved in the hydrolysis of c-di-AMP.

The activity of these PDEs is also tightly regulated, providing another layer of control over the intracellular c-di-AMP concentration.

Caption: Overview of c-di-AMP synthesis and degradation pathways.

Sensing the Signal: c-di-AMP Receptors and Effectors

The biological functions of c-di-AMP are executed through its binding to a diverse array of cellular receptors, which can be broadly classified into two categories: protein-based receptors and RNA-based riboswitches. This interaction triggers conformational changes in the receptor, leading to the modulation of downstream cellular processes.

Protein Receptors: A Diverse Cast of Molecular Switches

A growing number of proteins have been identified as direct binders of c-di-AMP. These receptors often contain conserved c-di-AMP binding domains, such as the RCK_C (Regulator of Conductance of K+) domain and the CBS (Cystathionine-beta-synthase) domain. Upon binding c-di-AMP, these proteins undergo allosteric changes that alter their activity or their interaction with other molecules.

Table 1: Key c-di-AMP Protein Receptors and their Functions

| Receptor Protein | Bacterial Species (Examples) | Function | Downstream Effect of c-di-AMP Binding |

| KtrA/CpaA | Bacillus subtilis, Staphylococcus aureus | Gating components of potassium transporters | Inhibition of potassium uptake.[3][4][5] |

| KdpD | Staphylococcus aureus | Sensor kinase of the Kdp potassium uptake system | Inhibition of kdp operon expression.[6] |

| Pyruvate Carboxylase (PC) | Listeria monocytogenes, Lactococcus lactis | Central metabolic enzyme | Allosteric inhibition of enzyme activity, impacting central carbon metabolism.[1][2][7][8] |

| DarB (PstA) | Bacillus subtilis | PII-like signal transduction protein | Abolishes the interaction with the Rel protein, thus regulating the stringent response.[9] |

RNA Riboswitches: Genetic Regulation in Response to c-di-AMP

In addition to protein receptors, c-di-AMP can directly bind to structured RNA elements known as riboswitches, located in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs). The binding of c-di-AMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which in turn regulates gene expression, typically by transcription termination or translation inhibition.

The ydaO/kimA-type riboswitch is a well-characterized c-di-AMP-responsive riboswitch found in many bacterial species.[10][11][12][13][14] Upon binding c-di-AMP, this riboswitch adopts a structure that promotes the formation of a terminator hairpin, leading to premature transcription termination of the downstream genes.[10] These genes often encode for proteins involved in potassium uptake and cell wall metabolism, providing a direct link between c-di-AMP levels and the regulation of these essential processes.[14]

Caption: c-di-AMP signaling through protein and RNA receptors.

Cellular Functions Governed by c-di-AMP

The intricate network of c-di-AMP synthesis, degradation, and signaling culminates in the regulation of a wide spectrum of cellular functions that are vital for bacterial survival and pathogenesis.

-

Potassium Homeostasis: One of the most critical and conserved roles of c-di-AMP is the regulation of intracellular potassium levels.[4] By directly modulating the activity of potassium transporters and controlling the expression of their encoding genes, c-di-AMP prevents the accumulation of toxic levels of potassium ions.[4][6]

-

Cell Wall Homeostasis and Antibiotic Resistance: c-di-AMP signaling is intimately linked to the integrity of the bacterial cell wall. Alterations in c-di-AMP levels have been shown to affect susceptibility to cell wall-targeting antibiotics, such as β-lactams. Elevated c-di-AMP concentrations can contribute to antibiotic resistance in some pathogenic bacteria.

-

Central Metabolism: Through the allosteric regulation of key metabolic enzymes like pyruvate carboxylase, c-di-AMP influences central carbon metabolism, ensuring a balanced metabolic state.[1][2][7][8]

-

DNA Damage Response and Sporulation: In spore-forming bacteria, c-di-AMP signaling, particularly through the DisA DAC, plays a role in monitoring DNA integrity and coordinating the initiation of sporulation in response to DNA damage.

-

Biofilm Formation and Virulence: Emerging evidence suggests that c-di-AMP signaling can influence the formation of biofilms and the expression of virulence factors in pathogenic bacteria, thereby impacting their ability to cause disease.

-

Host Immune Response: When pathogenic bacteria invade host cells, c-di-AMP can be released into the host cytoplasm, where it is recognized by host immune sensors. This recognition triggers an innate immune response, highlighting the role of c-di-AMP as a pathogen-associated molecular pattern (PAMP).

Experimental Methodologies: A Practical Guide

Investigating the c-di-AMP signaling network requires a robust toolkit of experimental techniques. This section provides an overview and step-by-step methodologies for key experiments.

Quantification of Intracellular c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of c-di-AMP in bacterial cell lysates.

Protocol: LC-MS/MS Quantification of c-di-AMP

-

Bacterial Cell Lysis and Nucleotide Extraction:

-

Grow bacterial cultures to the desired growth phase.

-

Rapidly quench metabolic activity by adding cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) to the cell suspension.

-

Lyse the cells using methods such as bead beating or sonication.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the nucleotides.

-

-

Sample Preparation:

-

Dry the nucleotide extract using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

-

Filter the sample through a 0.22 µm filter to remove any remaining particulate matter.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the nucleotides using a reversed-phase C18 column with a gradient of mobile phases (e.g., aqueous ammonium acetate and acetonitrile).

-

Mass Spectrometry: Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for c-di-AMP (e.g., m/z 659.2 -> 136.1) should be monitored for quantification.

-

Quantification: Generate a standard curve using known concentrations of a pure c-di-AMP standard to accurately quantify the amount of c-di-AMP in the bacterial samples.

-

Characterizing c-di-AMP-Receptor Interactions

Understanding the binding affinity and kinetics of c-di-AMP with its protein and RNA receptors is crucial for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for this purpose.

Protocol: Isothermal Titration Calorimetry (ITC) Analysis

-

Sample Preparation:

-

Purify the protein or RNA receptor of interest to high homogeneity.

-

Prepare a concentrated solution of the receptor in a suitable buffer.

-

Prepare a solution of c-di-AMP in the same buffer. It is critical that the buffer composition is identical for both the receptor and the ligand to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the receptor solution into the sample cell of the ITC instrument.

-

Load the c-di-AMP solution into the injection syringe.

-

Perform a series of small, sequential injections of the c-di-AMP solution into the sample cell while monitoring the heat changes associated with binding.

-

A control experiment, titrating c-di-AMP into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Sensor Chip Preparation:

-

Immobilize the purified receptor (ligand) onto the surface of a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or other appropriate methods.[18][19][20][21]

-

A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[20]

-

-

SPR Experiment:

-

Inject a series of increasing concentrations of c-di-AMP (analyte) over the sensor chip surface at a constant flow rate.[19][21]

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time, which is proportional to the amount of analyte binding to the immobilized ligand.

-

After each injection, regenerate the sensor surface by flowing a suitable regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the experimental flow cell signal to obtain the specific binding sensorgram.

-

Analyze the sensorgrams to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

-

c-di-AMP Signaling as a Target for Drug Discovery

The essentiality of c-di-AMP signaling in many pathogenic bacteria makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[1][2] Inhibitors of DACs would lead to a depletion of c-di-AMP, while inhibitors of PDEs would cause its toxic accumulation. Both scenarios are expected to be detrimental to bacterial growth and survival.

High-Throughput Screening (HTS) for Modulators of c-di-AMP Signaling:

The development of robust and sensitive high-throughput screening assays is essential for the discovery of small molecule inhibitors of DACs and PDEs.[22][23][24][25][26] These assays can be designed based on various principles, including:

-

Fluorescence-based assays: Utilizing fluorescently labeled substrates or products to monitor enzyme activity.

-

Luminescence-based assays: Coupling the production or consumption of ATP or pyrophosphate to a light-emitting reaction.

-

Protein-protein interaction-based assays: Screening for compounds that disrupt the interaction between a DAC or PDE and its regulatory partner.[22]

The identification of potent and selective inhibitors of c-di-AMP metabolizing enzymes holds great promise for the development of a new class of antibiotics with novel mechanisms of action.[27][28][29][30][31]

Conclusion and Future Perspectives

The field of c-di-AMP signaling has expanded rapidly since its discovery, revealing a complex and elegant regulatory network that governs fundamental aspects of bacterial physiology. From maintaining ionic homeostasis to controlling virulence, the influence of this small molecule is far-reaching. The continued exploration of the intricate mechanisms of c-di-AMP synthesis, degradation, and signal transduction will undoubtedly uncover new layers of complexity and provide deeper insights into the inner workings of the bacterial cell. For researchers in both academia and industry, the c-di-AMP signaling pathway represents a fertile ground for discovery, with the potential to yield not only a greater understanding of bacterial life but also novel therapeutic strategies to combat infectious diseases. The development of sophisticated tools to probe and manipulate this pathway will be instrumental in realizing this potential.

References

-

Lee, V. T., & Woodward, J. J. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Molecules, 22(8), 1288. [Link]

-

Corrigan, R. M., et al. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. Proceedings of the National Academy of Sciences, 110(22), 9084–9089. [Link]

-

Sureka, K., et al. (2014). The cyclic di-nucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function. Cell, 158(6), 1289–1301. [Link]

-

Ren, A., & Patel, D. J. (2014). c-di-AMP binds the ydaO riboswitch in two pseudo-symmetry-related pockets. Nature chemical biology, 10(9), 759–765. [Link]

-

Kim, H., et al. (2015). Structural Studies of Potassium Transport Protein KtrA Regulator of Conductance of K+ (RCK) C Domain in Complex with Cyclic Diadenosine Monophosphate (c-di-AMP). The Journal of biological chemistry, 290(27), 16393–16402. [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 22, 2026, from [Link]

-

Irie, Y., & Parsek, M. R. (2012). LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP. Methods in molecular biology (Clifton, N.J.), 831, 29–38. [Link]

-

protocols.io. (2018). Isothermal Titration Calorimetry (ITC). [Link]

-

Nagy, B., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Pharmacology & therapeutics, 237, 108243. [Link]

-

Corrigan, R. M., et al. (2011). c-di-AMP is a new second messenger in Staphylococcus aureus with a role in controlling cell size and envelope stress. PLoS pathogens, 7(9), e1002217. [Link]

-

Zhang, Y., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in pharmacology, 13, 971363. [Link]

-

Zappe, M., et al. (2020). Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB. The Journal of biological chemistry, 295(44), 15053–15065. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 22, 2026, from [Link]

-

Bai, Y., et al. (2024). c-di-AMP accumulation impairs toxin expression of Bacillus anthracis by down-regulating potassium importers. Microbiology Spectrum, 12(6), e00324-24. [Link]

-

Corrigan, R. M., et al. (2013). Systematic identification of conserved bacterial c-di-AMP receptor proteins. Proceedings of the National Academy of Sciences of the United States of America, 110(22), 9084–9089. [Link]

-

Watts, V. J., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]

-

Ren, A., & Patel, D. J. (2014). Structural insights into recognition of c-di-AMP by the ydaO riboswitch. Nature chemical biology, 10(9), 759–765. [Link]

-

Gundlach, J., et al. (2022). Sustained Control of Pyruvate Carboxylase by the Essential Second Messenger Cyclic di-AMP in Bacillus subtilis. mBio, 13(1), e03531-21. [Link]

-

Krar, A., et al. (2022). In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus. ACS omega, 7(35), 31055–31063. [Link]

-

TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved January 22, 2026, from [Link]

-

Stülke, J., & Woodward, J. J. (2017). Structural and functional studies of pyruvate carboxylase regulation by cyclic di-AMP in lactic acid bacteria. Proceedings of the National Academy of Sciences of the United States of America, 114(35), E7299–E7308. [Link]

-

Blötz, C., et al. (2017). Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae. Frontiers in microbiology, 8, 1327. [Link]

-

Pal, A. K., & Anirban, G. (2024). An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis. Bio-protocol, 14(24), e5138. [Link]

-

Corrigan, R. M., et al. (2016). Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter. Journal of bacteriology, 198(1), 71–79. [Link]

-

Li, H., et al. (2025). Advances in the development of phosphodiesterase 5 inhibitors. European journal of medicinal chemistry, 287, 116393. [Link]

-

Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance1. Current protocols in protein science, Chapter 20, Unit 20.2. [Link]

-

Lanyon, L. F., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS chemical biology, 16(9), 1644–1654. [Link]

-

Grundling, A., et al. (2024). Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor. mSphere, e00242-24. [Link]

-

Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 121, 25–40. [Link]

-

Cereija, T. B., et al. (2021). c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter. Proceedings of the National Academy of Sciences of the United States of America, 118(13), e2020653118. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 22, 2026, from [Link]

-

Kaever, V., et al. (2014). Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1149, 13–23. [Link]

-

Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 121, 25–40. [Link]

-

Lanyon, L. F., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS chemical biology, 16(9), 1644–1654. [Link]

-

Herman, L. L., & Padgitt, M. P. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Kemper, A. F., & Wencewicz, T. A. (2024). A Label-Free Approach for Relative Spatial Quantitation of c-di-GMP in Microbial Biofilms. Analytical chemistry. [Link]

-

Fuss, M. F., et al. (2023). Cyclic di-AMP traps proton-coupled K+ transporters of the KUP family in an inward-occluded conformation. Nature communications, 14(1), 3683. [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 22, 2026, from [Link]

-

Stülke, J., & Woodward, J. J. (2017). Structural and functional studies of pyruvate carboxylase regulation by cyclic di-AMP in lactic acid bacteria. UQ eSpace. [Link]

-

Ghimire, P., & Ghimire, G. (2023). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Biomolecular Interactions. IntechOpen. [Link]

-

Stock, C., et al. (2022). Conduction pathway for potassium through the E. coli pump KdpFABC. eLife, 11, e78149. [Link]

-

protocols.io. (2022). Researcher led sample preparation for LC-MS using the BioMS research core facility. [Link]

-

Prati, F., et al. (2020). Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease. European journal of medicinal chemistry, 186, 111894. [Link]

-

El-Gamal, M. I., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Journal of medicinal chemistry, 66(15), 10291–10322. [Link]

-

Ren, A., & Patel, D. J. (2014). Structural insights into recognition of c-di-AMP by the ydaO riboswitch. Nature chemical biology, 10(9), 759–765. [Link]

-

Bai, Y., et al. (2020). Binding of c-di-AMP to the YdaO riboswitch. ResearchGate. [Link]

-

Nelson, J. W., et al. (2013). Riboswitches in eubacteria sense the second messenger c-di-AMP. Nature chemical biology, 9(12), 834–839. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The cyclic di-nucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Studies of Potassium Transport Protein KtrA Regulator of Conductance of K+ (RCK) C Domain in Complex with Cyclic Diadenosine Monophosphate (c-di-AMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-di-AMP binds the ydaO riboswitch in two pseudo-symmetry-related pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into recognition of c-di-AMP by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into recognition of c-di-AMP by the ydaO riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Riboswitches in eubacteria sense the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. path.ox.ac.uk [path.ox.ac.uk]

- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 22. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

- 23. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]

- 24. High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. assaygenie.com [assaygenie.com]

- 27. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Advances in the development of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Development of novel phosphodiesterase 5 inhibitors for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Investigations into the Therapeutic Potential of Cytidylyl-(3'->5')-adenosine

Foreword

The landscape of neuropharmacology is in a perpetual state of evolution, driven by the pursuit of novel molecular entities that can address the complexities of neurological and psychiatric disorders. Within this dynamic field, the dinucleotide Cytidylyl-(3'->5')-adenosine (CpA) has emerged as a molecule of interest. While its role in RNA editing is acknowledged, its broader therapeutic potential remains largely uncharted territory.[1] This guide provides a comprehensive framework for the preliminary preclinical investigation of CpA, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a hypothesis-driven exploration of its potential mechanisms of action, leveraging its structural similarities to key signaling molecules.

Cytidylyl-(3'->5')-adenosine (CpA): A Molecule of Untapped Potential

Cytidylyl-(3'->5')-adenosine is a dinucleotide composed of a cytidine molecule linked to an adenosine molecule via a 3'-5' phosphodiester bond.[1] It is crucial to distinguish this molecule from other compounds that share the "CPA" acronym, such as cyclic phosphatidic acid or cryoprotective agents, which have entirely different chemical structures and biological functions.

The therapeutic potential of dinucleotides is increasingly recognized. For instance, nicotinamide adenine dinucleotide (NAD+) and its precursors have shown promise in models of age-related neurodegenerative diseases by influencing cellular metabolism and DNA repair. This precedent provides a compelling rationale for the systematic investigation of other endogenous dinucleotides like CpA for their potential neuropharmacological activity. The initial suggestion of CpA's therapeutic utility in neurological and psychiatric disorders warrants a rigorous and methodical preclinical evaluation.[1]

Hypothesized Mechanisms of Action: A Logical Starting Point

Given the limited direct research on CpA's signaling pathways, a logical starting point is to formulate hypotheses based on its constituent molecules: adenosine and cytidine.

Primary Hypothesis: CpA acts as a modulator of purinergic signaling, primarily through interaction with adenosine receptors. Adenosine is a well-established neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in a multitude of physiological processes, including neurotransmission, inflammation, and cerebral blood flow. It is plausible that CpA could act as an agonist or antagonist at one or more of these receptors, or modulate their activity in some other fashion.

Secondary Hypotheses:

-

Metabolic Conversion: CpA may be enzymatically cleaved in the extracellular or intracellular space into adenosine and cytidine 5'-monophosphate. The resulting adenosine could then activate its cognate receptors.

-

Intracellular Signaling: CpA could be transported into cells and directly interact with intracellular signaling proteins, although this is a more speculative avenue.

The experimental workflows detailed in this guide are designed to systematically test these hypotheses.

In Vitro Preclinical Evaluation Workflow: A Phased Approach

A carefully staged in vitro evaluation is paramount to efficiently and ethically progressing our understanding of CpA's therapeutic potential.

Phase 1: Foundational Assessment of Bioactivity and Cytotoxicity

The initial step is to determine the optimal concentration range for CpA and to assess its potential cytotoxicity in relevant neuronal cell lines.

Choice of Cell Lines:

A selection of well-characterized human and rodent neuronal cell lines is recommended to provide a comprehensive initial screen.

| Cell Line | Origin | Key Characteristics | Relevance |

| SH-SY5Y | Human neuroblastoma | Dopaminergic phenotype, can be differentiated into a more mature neuronal phenotype. | Parkinson's disease, Alzheimer's disease, general neurotoxicity studies.[2] |

| PC-12 | Rat pheochromocytoma | Differentiates into sympathetic-like neurons in response to nerve growth factor (NGF). | Neuronal differentiation, neurotrophic factor signaling. |

| HT22 | Mouse hippocampal | Susceptible to glutamate-induced excitotoxicity. | Stroke, neurodegenerative diseases.[2] |

Experimental Protocol: Cell Viability Assay (XTT Method)

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells, offering an advantage over the MTT assay as the formazan product is water-soluble, eliminating a solubilization step.[1][3]

-

Cell Seeding: Plate the chosen neuronal cell lines in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of CpA (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the CpA-containing medium. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

-

Assay: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC₅₀ (for proliferative effects) or IC₅₀ (for cytotoxic effects).

Phase 2: Interrogation of Adenosine Receptor Interaction

This phase directly addresses the primary hypothesis by investigating whether CpA binds to adenosine receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of CpA to displace a known high-affinity radiolabeled ligand from its receptor.

-

Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A), and increasing concentrations of unlabeled CpA.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of CpA. Fit the data to a one-site competition model to determine the inhibition constant (Ki) of CpA for each receptor subtype.

Phase 3: Delineating Downstream Signaling Cascades

If CpA demonstrates binding to an adenosine receptor, the next logical step is to characterize its functional effect on downstream signaling pathways. The canonical pathway for A2A and A2B receptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). A1 and A3 receptors typically inhibit adenylyl cyclase.

Experimental Workflow for Investigating Adenosine Receptor-Mediated Signaling

Figure 1: In Vitro Signaling Pathway Investigation Workflow.

Experimental Protocol: cAMP Immunoassay

This assay quantifies changes in intracellular cAMP levels following CpA treatment.

-

Cell Culture and Treatment: Culture neuronal cells in 24-well plates. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of CpA for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.[4][5][6][7][8]

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates, a cAMP-HRP conjugate, and a cAMP-specific antibody to a pre-coated plate.

-

Data Acquisition: After washing and adding a substrate, measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.

Experimental Protocol: PKA Activity Assay

This assay measures the enzymatic activity of PKA.

-

Cell Lysate Preparation: Treat cells with CpA as described above and prepare cell lysates.

-

Kinase Reaction: Use a commercial PKA activity assay kit.[9][10][11][12][13] These kits typically provide a specific PKA substrate (e.g., kemptide) and ATP. The reaction is initiated by adding the cell lysate to the reaction mixture.

-

Detection: The detection method varies between kits but often involves measuring the amount of phosphorylated substrate, either through a colorimetric or radioactive readout.

-

Data Analysis: Quantify PKA activity relative to untreated controls.

Experimental Protocol: Western Blot for CREB Phosphorylation

This technique detects the phosphorylation of the transcription factor CREB at Serine 133, a hallmark of its activation.

-

Protein Extraction and Quantification: Treat cells with CpA, lyse them, and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the intensity of the p-CREB bands and normalize to the total CREB protein levels to determine the relative increase in phosphorylation.

In Vivo Preclinical Evaluation Workflow: Bridging the Gap to Clinical Relevance

Positive in vitro results provide the impetus for progressing to in vivo studies to assess the therapeutic potential of CpA in a whole-organism context.

Phase 1: Pharmacokinetic and Safety Assessment

Prior to efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of CpA, as well as its safety profile in vivo. These studies are beyond the scope of this preliminary guide but are a critical step in drug development.

Phase 2: Efficacy in Animal Models of Neurological and Psychiatric Disorders

The choice of animal model is dictated by the initial in vitro findings and the therapeutic area of interest.

Animal Models for Neurodegenerative Disorders (e.g., Alzheimer's Disease):

-

5xFAD Mice: These mice express five familial Alzheimer's disease mutations and exhibit an early and aggressive amyloid pathology.

-

3xTg-AD Mice: These mice develop both amyloid plaques and neurofibrillary tangles, key pathological hallmarks of Alzheimer's disease.[14]

Animal Models for Psychiatric Disorders (e.g., Depression):

-

Chronic Mild Stress (CMS): This model exposes rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking key features of human depression.[15][16][17][18]

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These are acute tests that measure behavioral despair. Antidepressant compounds typically reduce the duration of immobility in these tests.[16][17][19][20][21][22]

Experimental Workflow for In Vivo Efficacy Testing

Figure 2: In Vivo Efficacy Evaluation Workflow.

Protocols for Assessing Cognitive Function in Mice:

-

Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water.

-

Novel Object Recognition: This test evaluates recognition memory. Mice are exposed to two identical objects and later presented with one familiar and one novel object. The time spent exploring the novel object is a measure of memory.[23]

Protocols for Assessing Antidepressant-like Activity in Mice:

-

Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured.[19]

-

Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded.[20][21]

-

Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. The preference for a sweetened solution over plain water is assessed.

Interpreting the Data and Charting the Path Forward

The data generated from this comprehensive preclinical evaluation will provide a robust foundation for decision-making.